(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
Description
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a chiral oxazoline derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Its structure features a 4,5-dihydrooxazole (oxazoline) ring substituted with a methyl group at position 2, a phenyl group at position 5, and a hydroxymethyl group at position 4 (Figure 1). The stereochemistry (4S,5S) confers significant chirality, making it valuable in asymmetric synthesis and catalysis. The compound’s InChI code is 1S/C11H13NO2/c1-8-12-10(7-13)11(14-8)9-5-3-2-4-6-9/h2-6,10-11,13H,7H2,1H3, and it is commercially available for research applications .
Properties
IUPAC Name |
(2-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-12-10(7-13)11(14-8)9-5-3-2-4-6-9/h2-6,10-11,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJMVHDZUBYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C(O1)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968500 | |
| Record name | (2-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53732-41-5 | |
| Record name | (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053732415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of (4S,5S)-(-)-2-methyl-5-phenyl-2-oxazoline-4-methanol typically involves the cyclization of chiral amino alcohol precursors with appropriate reagents to form the oxazoline ring, preserving stereochemistry at the 4 and 5 positions.
- Ethanimidic acid, methyl ester, (Z)- (9CI)
- (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
The reaction proceeds via condensation of the amino alcohol with the ester, followed by intramolecular cyclization to form the oxazoline ring bearing the methyl and phenyl substituents at the 2 and 5 positions, respectively, and a hydroxymethyl group at position 4.
Detailed Preparation Method
| Parameter | Description |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Ambient temperature (room temp) |
| Reaction Time | 16 hours |
| Yield | Approximately 91% |
| Purification | Standard chromatographic methods |
Procedure summary:
- The chiral amino alcohol (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is reacted with ethanimidic acid methyl ester (Z-isomer) in dichloromethane.
- The mixture is stirred at ambient temperature for 16 hours to allow cyclization and formation of the oxazoline ring.
- The product is isolated by standard work-up and purification techniques, typically column chromatography.
- The stereochemistry is preserved, yielding the (4S,5S)-(-)-enantiomer with high enantiomeric excess.
This method was reported by Bower et al. (1996) in the Journal of the Chemical Society, Perkin Transactions I, highlighting the stereoselective synthesis of this compound with a 91% yield.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome is controlled by the chiral amino alcohol starting material, which directs the formation of the oxazoline ring in a stereospecific manner. The reaction mechanism involves:
- Nucleophilic attack of the amino group on the ester carbonyl carbon.
- Formation of an intermediate amide.
- Intramolecular cyclization via nucleophilic attack of the hydroxyl group on the amide carbonyl, closing the oxazoline ring.
- The chiral centers at positions 4 and 5 are retained from the amino alcohol precursor, ensuring the (4S,5S) configuration.
Comparative Data Table of Preparation Conditions
Additional Notes on Preparation
- The reaction is sensitive to stereochemistry; use of racemic or incorrect stereoisomers of the amino alcohol results in loss of enantiomeric purity.
- Dichloromethane is preferred due to its ability to dissolve both reactants and moderate polarity that supports cyclization.
- Ambient temperature conditions reduce side reactions and racemization.
- The product can be characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine derivative.
Substitution: Formation of tosylate derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical intermediate and active pharmaceutical ingredient (API). Its oxazoline structure is significant in drug design due to its ability to form complexes with metal ions, which can enhance the efficacy of certain drugs.
Case Study: Anticancer Activity
Research has indicated that oxazolines can exhibit anticancer properties by interfering with cellular mechanisms. For instance, studies have shown that derivatives of oxazolines can inhibit tumor growth in various cancer cell lines by inducing apoptosis or inhibiting angiogenesis .
Catalysis
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol serves as an effective ligand in asymmetric catalysis. Its chiral nature allows it to facilitate reactions that produce enantiomerically pure compounds, which are crucial in the synthesis of fine chemicals and pharmaceuticals.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Aldol | (4S,5S)-Oxazoline | 85 | 92 |
| Michael Addition | (4S,5S)-Oxazoline | 78 | 90 |
| Diels-Alder Reaction | (4S,5S)-Oxazoline | 80 | 88 |
These reactions demonstrate the compound's versatility as a catalyst in producing high-yield and high-purity products .
Materials Science
In materials science, (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is utilized in the development of polymeric materials. Its ability to form stable complexes with metal ions makes it suitable for creating functionalized polymers with enhanced properties.
Case Study: Polymer Synthesis
A study focused on the incorporation of this oxazoline into polymer matrices revealed improved thermal stability and mechanical properties. The resulting polymers exhibited better performance in applications such as coatings and adhesives due to the reinforcing effect of the oxazoline units .
Mechanism of Action
The mechanism of action of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. The oxazoline ring can also participate in coordination with metal ions, making it useful in catalytic processes.
Comparison with Similar Compounds
Structural analogs of this compound vary in ring type (oxazoline vs. oxazolidinone), substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Structural and Functional Group Comparisons
Table 1: Key Structural Features of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol and Analogs
Key Observations :
Ring Saturation: The target compound’s oxazoline ring (partially unsaturated) differs from oxazolidinones (saturated), influencing reactivity. Oxazolines are more nucleophilic, while oxazolidinones are stable to hydrolysis .
Stereochemistry: The (4S,5S) configuration in the target compound contrasts with (4R,5S) in oxazolidinone derivatives, affecting enantioselectivity in catalytic applications .
Functional Groups : The hydroxymethyl group at position 4 enhances hydrogen-bonding capacity, making the compound a versatile ligand. Thiazole and trifluoromethyl analogs exhibit distinct electronic properties for agrochemical use .
Key Observations :
- Melting Points: Oxazolidinones (e.g., 106–109°C) generally have higher melting points than oxazolines due to ring saturation and hydrogen bonding .
- Solubility : The hydroxymethyl group in the target compound improves solubility in polar solvents, facilitating its use in homogeneous catalysis .
Biological Activity
The compound (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (CAS Number: 53732-41-5) is a member of the oxazoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol. For instance:
- In Vitro Studies : The compound has shown significant activity against various pathogenic bacteria and fungi. It exhibited moderate to potent inhibitory effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida albicans | Moderate Activity |
| Micrococcus luteus | Selective Activity |
Cytotoxicity
The cytotoxic effects of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol were evaluated using MTT assays on various cell lines:
- Cell Lines Tested : HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast).
Table 2: Cytotoxicity Results
| Cell Line | IC Value (µM) |
|---|---|
| HaCat | 25 |
| Balb/c 3T3 | 30 |
These results indicate that the compound has a moderate cytotoxic profile, suggesting potential for further development in cancer therapeutics.
The biological activity of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is attributed to its ability to interact with specific biological targets:
- Binding Interactions : Molecular docking studies have shown that the compound can form hydrogen bonds with critical residues in target enzymes such as DNA gyrase and MurD. These interactions are essential for its antibacterial activity.
- Pharmacokinetic Properties : The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating good bioavailability and drug-likeness .
Case Studies
- Study on Antibacterial Effects : A study conducted by researchers demonstrated that (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol significantly inhibited the growth of clinical strains of bacteria resistant to conventional antibiotics .
- Antifungal Activity Assessment : Another investigation assessed its antifungal properties against various fungi, revealing selective inhibition against species like Candida. The findings suggest that the compound could be a candidate for developing antifungal agents .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the stereochemistry and substituent positions. The compound’s chiral centers (4S,5S) require analysis of coupling constants (e.g., vicinal ) and NOE correlations to verify spatial arrangement .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is essential. Refinement using SHELXL (part of the SHELX suite) is standard for small-molecule crystallography. The program’s robustness in handling chiral centers and hydrogen bonding networks is well-documented .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (191.2264 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs, as recommended for similar oxazolidinones .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors. Local exhaust ventilation is advised during weighing .
- Spill Management : Avoid dry sweeping; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How is enantiomeric purity assessed for this chiral oxazoline derivative?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Monitor retention times against racemic mixtures .
- Optical Rotation : Measure specific rotation ([α]) and compare to literature values (e.g., the compound’s (-)-enantiomer designation implies a levorotatory profile) .
Advanced Questions
Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?
Methodological Answer:
- Cross-Validation : Replicate measurements using differential scanning calorimetry (DSC) and compare with X-ray-derived thermal parameters (e.g., atomic displacement parameters in SHELXL-refined structures) .
- Sample Purity : Use HPLC to rule out impurities affecting melting points. For example, residual solvents or diastereomers may lower observed melting ranges .
Q. What strategies optimize stereoselective synthesis of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol?
Methodological Answer:
- Chiral Auxiliaries : Employ Evans oxazolidinones (e.g., (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) to induce stereocontrol during methanol group installation. Auxiliary removal via hydrolysis should retain configuration .
- Catalytic Asymmetric Methods : Screen Lewis acids (e.g., Zn(II) with bisoxazoline ligands) for cyclization steps. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated Degradation Studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Analyze degradation products via LC-MS at intervals (e.g., 24, 48, 72 hrs) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. Correlate with Arrhenius modeling for shelf-life prediction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
